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Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B12366428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ATSP-7041 is a stapled α-helical peptide that has demonstrated significant potential as a

therapeutic agent through its novel mechanism of action. As a dual inhibitor of Murine Double

Minute 2 (MDM2) and Murine Double Minute X (MDMX), ATSP-7041 reactivates the p53 tumor

suppressor pathway, a critical regulator of cell cycle arrest and apoptosis that is often

dysregulated in cancer.[1][2][3] This technical guide provides a comprehensive overview of the

pharmacokinetic properties of ATSP-7041, presenting key data, experimental methodologies,

and a visualization of its signaling pathway to support ongoing research and development

efforts.

Core Pharmacokinetic Parameters
ATSP-7041 exhibits favorable pharmacokinetic properties, characterized by a durable plasma

half-life that extends in higher species, suggesting the potential for convenient clinical dosing

regimens.[1][4] The compound has been shown to possess drug-like qualities that support its

development as a therapeutic candidate.[4]

Table 1: In Vivo Pharmacokinetic Parameters of ATSP-
7041

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12366428?utm_src=pdf-interest
https://www.benchchem.com/product/b12366428?utm_src=pdf-body
https://www.benchchem.com/product/b12366428?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767549/
https://www.soci.org/Chemistry-and-Industry/CnI-Data/2013/8/Bridging-the-gap
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Mdm2_Xiap_IN_1_and_Other_p53_Activators.pdf
https://www.benchchem.com/product/b12366428?utm_src=pdf-body
https://www.benchchem.com/product/b12366428?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767549/
https://www.eurekalert.org/news-releases/732376
https://www.eurekalert.org/news-releases/732376
https://www.benchchem.com/product/b12366428?utm_src=pdf-body
https://www.benchchem.com/product/b12366428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Half-life (t½) Clearance (CL)
Route of
Administration

Dosing

Mouse ~1.5 hours[1][5]
43.5 - 52.2

mL/h/kg[1]
Intravenous (i.v.)

15, 20, 30

mg/kg[6]

Rat ~2.1 hours[1]
6.1 - 12.5

mL/h/kg[1]
Intravenous (i.v.)

5, 20, 60

mg/kg[6]

Monkey ~18.3 hours[1][5] 11.5 mL/h/kg[1] Intravenous (i.v.) 0.5 mg/kg[6]

Absorption and Distribution
ATSP-7041 has been shown to efficiently penetrate cell membranes, a critical attribute for

targeting intracellular protein-protein interactions.[1][4][5] Studies utilizing a fluorescently

labeled analog of ATSP-7041 (FAM-ATSP-7041) have demonstrated its diffused intracellular

localization.[1][5]

Quantitative whole-body autoradiography (QWBA) in rats using radiolabeled [3H]-ATSP-7041
revealed broad tissue distribution following intravenous administration.[1][7][8] The compound

distributes extensively throughout the body, with notable concentrations in highly vascularized

tissues.[1][7] Importantly, there was no evidence of accumulation in any specific subset of

tissues, and distribution to the brain and central nervous system was limited.[1][7]

Metabolism and Excretion
ATSP-7041 demonstrates metabolic stability. In vitro studies using human liver S9 fractions

showed negligible metabolism of the compound.[9][10] Furthermore, it exhibited limited

inhibition of major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19,

CYP3A4, and CYP2D6, suggesting a low potential for CYP-mediated drug-drug interactions.[9]

[10]

The primary route of elimination for ATSP-7041 appears to be through hepatobiliary excretion.

[9][11] Studies have identified ATSP-7041 as a substrate for Organic Anion Transporting

Polypeptides (OATPs), specifically OATP1B1.[9][12][13] This transporter-mediated uptake into

hepatocytes likely contributes to its biliary clearance.[9]
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Table 2: In Vitro Transporter Interactions of ATSP-7041
Transporter Interaction IC50 Value

OATP1B1 Substrate and Inhibitor[9][13] 0.81 µM[9][11]

P-glycoprotein (P-gp) Inhibitor[9][10] Not specified

Breast Cancer Resistance

Protein (BCRP)
Inhibitor[9][10] Not specified

Mechanism of Action: p53 Pathway Reactivation
ATSP-7041 functions by disrupting the interaction between the tumor suppressor protein p53

and its negative regulators, MDM2 and MDMX.[1][3] In many cancers with wild-type p53, the

overexpression of MDM2 and/or MDMX leads to the inhibition of p53's tumor-suppressive

functions.[2] By binding with high affinity to both MDM2 and MDMX, ATSP-7041 liberates p53

from this inhibition.[1][14] This reactivation of p53 leads to the transcription of downstream

target genes, such as p21, which induces cell-cycle arrest and apoptosis in cancer cells.[1][5]
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Figure 1: Signaling pathway of ATSP-7041 in reactivating the p53 tumor suppressor function.

Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of

pharmacokinetic data. The following summarizes the key experimental designs employed in the

characterization of ATSP-7041.

In Vivo Pharmacokinetic Studies
Animal Models: Female nude mice, Sprague-Dawley rats, and cynomolgus monkeys were

used for pharmacokinetic profiling.[1]

Administration: ATSP-7041 was administered intravenously (i.v.).[1]

Sampling: For mice, a sparse sampling method was used, while serial sampling was

employed for rats and monkeys.[6]

Analysis: Plasma concentrations of ATSP-7041 were determined at various time points to

calculate pharmacokinetic parameters such as half-life and clearance.

Tissue Distribution Studies
Methodology: Quantitative Whole-Body Autoradiography (QWBA) was performed in male

Long-Evans rats.[1][7]

Radiolabeling: A tritiated form of ATSP-7041 ([3H]-ATSP-7041) was used.[1][7]

Administration: A single intravenous dose of [3H]-ATSP-7041 was administered.[1][7]

Analysis: Whole-body autoradioluminograms were generated at different time points post-

dose to visualize the distribution of radioactivity in various tissues.[1][7]

In Vitro Metabolism and Transporter Assays
Metabolic Stability: The metabolic stability of ATSP-7041 was assessed in human liver S9

fractions.[9][10]
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CYP Inhibition: The inhibitory potential of ATSP-7041 against major CYP450 enzymes was

evaluated in yeast microsomes or S9 fractions.[9][10]

Transporter Interaction:

Uptake Studies: HEK293 cells overexpressing specific transporters (e.g., OATP1B1) were

used to investigate ATSP-7041 as a potential substrate.[9][11]

Inhibition Studies: The inhibitory effect of ATSP-7041 on transporter activity (OATPs, P-gp,

BCRP) was determined using reversed membrane vesicles or transporter-expressing cells

with known substrates.[9][10]
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Figure 2: Experimental workflow for the pharmacokinetic characterization of ATSP-7041.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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